D-Biopterin

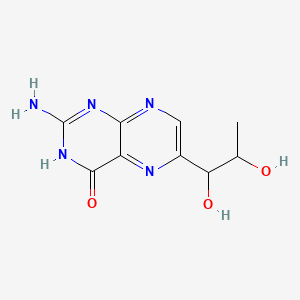

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-AWFVSMACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | D-Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36183-24-1, 13039-62-8, 22150-76-1 |

Source

|

| Record name | rel-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4(3H)-pteridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36183-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Biopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13039-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | biopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The D-Biopterin Synthesis Pathway in Mammalian Cells: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic and Regulatory Pathways of Tetrahydrobiopterin (BH4), a Critical Enzymatic Cofactor.

This technical guide provides a comprehensive overview of the D-biopterin (tetrahydrobiopterin, BH4) synthesis pathway in mammalian cells. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the biochemical reactions, enzymatic regulation, and analytical methodologies associated with this vital cofactor. BH4 is indispensable for a range of physiological processes, including the synthesis of neurotransmitters (dopamine, serotonin, and norepinephrine), the production of nitric oxide, and the metabolism of aromatic amino acids.[1][2][3] A deficit in BH4 synthesis or its regeneration can lead to serious pathological conditions, making this pathway a significant area of research and a target for therapeutic intervention.

Core Biosynthetic Pathways of this compound (BH4)

In mammalian cells, the intracellular concentration of BH4 is meticulously maintained through three interconnected pathways: the de novo synthesis pathway, the salvage pathway, and the recycling pathway.

The De Novo Synthesis Pathway

The de novo pathway is the primary route for BH4 synthesis, starting from guanosine (B1672433) triphosphate (GTP). This multi-step enzymatic process is catalyzed by three key enzymes: GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[2]

-

GTP cyclohydrolase I (GCH1): This is the first and rate-limiting enzyme in the de novo pathway.[2] GCH1 catalyzes the complex hydrolytic conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.

-

6-Pyruvoyltetrahydropterin synthase (PTPS): This enzyme then converts 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin.

-

Sepiapterin Reductase (SR): The final step involves the two-step, NADPH-dependent reduction of 6-pyruvoyltetrahydropterin to yield the active cofactor, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).

The Salvage Pathway

The salvage pathway provides an alternative route for BH4 synthesis, particularly when the de novo pathway is compromised. This pathway can utilize sepiapterin, which is converted to 7,8-dihydrobiopterin (BH2) by sepiapterin reductase (SR). Subsequently, dihydrofolate reductase (DHFR) reduces BH2 to BH4. This pathway is sensitive to methotrexate, an inhibitor of DHFR.

The Recycling Pathway

During its role as a cofactor for aromatic amino acid hydroxylases, BH4 is oxidized to pterin-4a-carbinolamine. The recycling pathway rapidly regenerates BH4 from this oxidized form. Pterin-4a-carbinolamine dehydratase (PCD) converts it to quinonoid dihydrobiopterin (qBH2), which is then reduced back to BH4 by dihydropteridine reductase (DHPR) in an NADH-dependent reaction.

Regulation of this compound Synthesis

The cellular levels of BH4 are tightly controlled through complex regulatory mechanisms, primarily targeting the rate-limiting enzyme, GCH1.

Feedback Regulation by BH4 and Phenylalanine

GCH1 activity is subject to feedback regulation mediated by the GCH1 feedback regulatory protein (GFRP). In the presence of high levels of BH4, GFRP binds to GCH1, leading to the inhibition of its activity. Conversely, high levels of phenylalanine can reverse this inhibition and even stimulate GCH1 activity by promoting a different conformational state of the GCH1-GFRP complex. This mechanism allows for the fine-tuning of BH4 synthesis in response to metabolic demands.

Regulation by Cytokines

Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), are potent inducers of GCH1 expression and, consequently, BH4 synthesis. This upregulation is particularly important in the context of the immune response, where BH4 is a critical cofactor for inducible nitric oxide synthase (iNOS). The signaling cascade initiated by IFN-γ involves the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Upon IFN-γ binding to its receptor, JAK1 and JAK2 are activated, leading to the phosphorylation and dimerization of STAT1. The STAT1 dimer then translocates to the nucleus and binds to gamma-activated sequences (GAS) in the promoter region of target genes, including GCH1, to induce their transcription.

Quantitative Data on the this compound Synthesis Pathway

The following tables summarize key quantitative data related to the enzymes of the BH4 synthesis pathway and the resulting intracellular concentrations of BH4 in various mammalian cell types.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism/Tissue |

| GTP Cyclohydrolase I (GCH1) | GTP | 6.5 µM | Increased ~2-fold with S81D phosphomimetic mutant | Nocardia sp. / Human (mutant) |

| 6-Pyruvoyltetrahydropterin Synthase (PTPS) | 7,8-Dihydroneopterin Triphosphate | 8.1 µM | 120 nmol/min/mg | Not specified |

| Sepiapterin Reductase (SR) | Sepiapterin | 75.4 µM | Not specified | Drosophila melanogaster |

| Sepiapterin Reductase (SR) | NADPH | 14 µM | Not specified | Drosophila melanogaster |

| Sepiapterin Reductase (SR) | NADPH | 30.2 µM | 0.74 min⁻¹ (kcat) | Human (recombinant) |

| Sepiapterin Reductase (SR) | NADH | 110 µM | 0.2 min⁻¹ (kcat) | Human (recombinant) |

Table 2: Intracellular Tetrahydrobiopterin (BH4) Concentrations in Mammalian Cells

| Cell Type | Species | Basal BH4 Concentration (pmol/mg protein) | Notes | Reference |

| Porcine Aortic Endothelial Cells (PAECs) | Porcine | ~7 | BH4/BH2 ratio of 8.4 | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Human | < 1 | BH4/BH2 ratio of 1.0 | |

| Human Microvascular Endothelial Cells (HMEC-1) | Human | 0.7 | BH4/BH2 ratio of 1.4 | |

| Mouse Aortic Endothelial Cells | Mouse | 3.2 ± 1.3 | ||

| Mouse Aortic Endothelial Cells (GCH-Tg) | Mouse | 8.7 ± 3.5 | GTPCH-1 Overexpression | |

| Mouse Aortic Myocytes | Mouse | 0.4 ± 0.3 | ||

| Mouse Aorta | Mouse | 16.39 ± 1.38 | ||

| Mouse Aorta (Gch1 deficient) | Mouse | 3.96 ± 0.80 | ||

| BB Rat Endothelial Cells (BBn EC) | Rat | 1.40 ± 0.32 (pmol/10⁶ cells) | ||

| Human Endothelial Cells (HAECs and HUVECs) | Human | ~0.3 | ||

| Bovine Endothelial Cells (BAECs) | Bovine | 35 | ||

| Mouse Endothelial Cells (sEnd.1) | Mouse | 280 |

Experimental Protocols

Accurate quantification of BH4 and its oxidized forms, as well as the measurement of the activity of the biosynthetic enzymes, are crucial for research in this field. Below are detailed methodologies for key experiments.

Quantification of Biopterins by HPLC with Electrochemical Detection

This method allows for the direct and simultaneous measurement of BH4 and its oxidized forms, BH2 and biopterin (B10759762).

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

-

Reversed-phase C18 column

-

Mobile phase: 50 mM potassium phosphate (B84403), pH 2.6, containing 0.1 mM 1,4-dithioerythritol (DTE) and 0.1 mM diethylenetriaminepentaacetic acid (DTPA)

-

Homogenization buffer: 0.1 M Tris-HCl, 0.3 M KCl, 2.5 mM EDTA, 100 µM phenylmethylsulfonyl fluoride (B91410) (PMSF), pH 7.8

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation

-

Standards for BH4, BH2, and biopterin

Procedure:

-

Sample Preparation:

-

For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in homogenization buffer.

-

For tissues, homogenize the tissue sample in ice-cold homogenization buffer.

-

Lyse the cells by sonication or freeze-thaw cycles on ice.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

To the supernatant, add an equal volume of ice-cold 1 M PCA or 10% TCA to precipitate proteins.

-

Incubate on ice for 15 minutes and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

-

-

HPLC-ECD Analysis:

-

Equilibrate the C18 column with the mobile phase at a flow rate of 0.7 mL/min.

-

Set the electrochemical detector potentials. A multi-channel detector is optimal. Typical potentials are +150 mV (for BH4), +280 mV, and +600 mV (for BH2 and other oxidized pterins).

-

Inject 20-50 µL of the prepared sample.

-

Identify and quantify the peaks by comparing their retention times and peak areas to those of the standards.

-

GTP Cyclohydrolase I (GCH1) Activity Assay

This assay measures the formation of neopterin (B1670844) from GTP after enzymatic conversion and subsequent oxidation.

Materials:

-

Lysis buffer: 0.1 M Tris-HCl, 0.3 M KCl, 2.5 mM EDTA, 100 µM PMSF, pH 7.8.

-

GTP solution (10 mM).

-

Iodine solution (1% I₂ in 2% KI).

-

Ascorbic acid solution.

-

HPLC system with a fluorescence detector.

Procedure:

-

Prepare cell or tissue lysate as described in section 4.1.

-

Incubate 50 µL of the lysate with 10 mM GTP in a final volume of 100 µL at 37°C for 1 hour in the dark.

-

Stop the reaction by adding 10 µL of iodine solution and incubate for 1 hour at room temperature in the dark to oxidize the dihydroneopterin triphosphate to neopterin.

-

Add 10 µL of ascorbic acid solution to reduce excess iodine.

-

Centrifuge to pellet any precipitate.

-

Analyze the supernatant by HPLC with fluorescence detection (excitation ~350 nm, emission ~450 nm) to quantify the neopterin produced.

-

Calculate GCH1 activity based on the amount of neopterin formed per unit time per milligram of protein.

6-Pyruvoyltetrahydropterin Synthase (PTPS) Activity Assay

This assay measures the formation of BH4 from dihydroneopterin triphosphate in a coupled reaction.

Materials:

-

Erythrocyte lysate or other cell/tissue lysate.

-

Dihydroneopterin triphosphate.

-

Recombinant sepiapterin reductase.

-

Recombinant dihydropteridine reductase.

-

NADPH and NADH.

-

Magnesium chloride.

-

HPLC system with fluorescence detection.

Procedure:

-

Prepare the cell lysate.

-

Set up a reaction mixture containing the lysate, dihydroneopterin triphosphate, MgCl₂, sepiapterin reductase, dihydropteridine reductase, NADPH, and NADH.

-

Incubate the reaction at 37°C.

-

Stop the reaction at various time points by adding acid.

-

Oxidize the BH4 formed to biopterin using iodine.

-

Quantify the biopterin by HPLC with fluorescence detection.

-

Calculate PTPS activity based on the rate of biopterin formation.

Sepiapterin Reductase (SR) Activity Assay

This spectrophotometric assay measures the decrease in sepiapterin absorbance as it is converted to its product.

Materials:

-

Spectrophotometer or microplate reader capable of reading absorbance at 420 nm.

-

Reaction buffer: 100 mM potassium phosphate buffer, pH 6.4.

-

NADPH solution (100 µM).

-

Sepiapterin solution (50 µM).

-

Purified SR or cell lysate.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and sepiapterin in a cuvette or microplate well.

-

Initiate the reaction by adding the enzyme source (purified SR or lysate).

-

Immediately monitor the decrease in absorbance at 420 nm over time.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

SR activity is proportional to the rate of decrease in sepiapterin absorbance.

Conclusion

The this compound synthesis pathway is a complex and highly regulated process that is fundamental to numerous aspects of mammalian physiology. A thorough understanding of the enzymes, their kinetics, and the regulatory networks that control BH4 levels is essential for researchers in fields ranging from neuroscience to cardiovascular biology and immunology. The experimental protocols provided in this guide offer a starting point for the accurate measurement of key components of this pathway, facilitating further investigation into its role in health and disease. Future research will likely focus on the development of novel therapeutic strategies that target this pathway to address a variety of pathological conditions.

References

D-Biopterin as a Cofactor for Nitric Oxide Synthase: An In-depth Technical Guide

Executive Summary:

D-Biopterin, in its biologically active, reduced form 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), is an indispensable cofactor for all isoforms of nitric oxide synthase (NOS). The availability of BH4 is a critical determinant of NOS function, governing the enzyme's ability to produce nitric oxide (NO), a pivotal signaling molecule in a myriad of physiological processes. In the presence of sufficient BH4, NOS efficiently catalyzes the conversion of L-arginine to L-citrulline and NO. However, under conditions of BH4 deficiency, NOS becomes "uncoupled," leading to the production of superoxide (B77818) radicals in lieu of NO. This functional switch from a NO-producing to a superoxide-generating enzyme has profound implications for cellular redox balance and is implicated in the pathophysiology of numerous diseases. This technical guide provides a comprehensive overview of the role of this compound as a NOS cofactor, detailing the biosynthesis and regulation of BH4, the mechanism of NOS coupling, and the consequences of BH4 deficiency. Detailed experimental protocols for key assays and quantitative data are presented to support researchers, scientists, and drug development professionals in this field.

Introduction to this compound and Nitric Oxide Synthase

This compound (BH4)

6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) is a naturally occurring pteridine (B1203161) derivative that functions as an essential cofactor for a select but vital group of enzymes.[1][2] These include the aromatic amino acid hydroxylases—phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase—which are fundamental for the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin, and all three isoforms of nitric oxide synthase (NOS).[2][3]

Nitric Oxide Synthase (NOS)

Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a pleiotropic signaling molecule involved in neurotransmission, vasodilation, and the immune response.[4] There are three principal isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Predominantly found in neuronal tissue, it plays a role in synaptic plasticity and neuronal communication.

-

Inducible NOS (iNOS or NOS2): Expressed in a wide variety of cells, typically in response to immunological stimuli, producing large amounts of NO for host defense.

-

Endothelial NOS (eNOS or NOS3): Primarily located in the endothelium, it is responsible for the production of NO that regulates vascular tone and maintains cardiovascular health.

The Role of this compound in NOS Function: Coupling and Uncoupling

The principal role of BH4 in NOS function is to facilitate the catalytic activity of the enzyme and ensure the "coupling" of oxygen reduction to L-arginine oxidation, which results in the production of NO.

Mechanism of NOS Coupling

In the presence of adequate BH4, the NOS enzyme exists as a stable dimer. BH4 binds to the heme-containing oxygenase domain of each monomer, which in turn promotes the binding of the substrate L-arginine and facilitates the transfer of electrons from the reductase domain to the heme iron. This electron transfer is crucial for the activation of molecular oxygen and its subsequent incorporation into L-arginine to form NO and L-citrulline. During this catalytic cycle, BH4 donates an electron and is transiently converted to the trihydrobiopterin radical (BH3•). This radical is then immediately reduced back to BH4 within the enzyme, allowing it to function catalytically without being consumed.

Mechanism of NOS Uncoupling

When the intracellular concentration of BH4 is limited, or when the ratio of BH4 to its oxidized and inactive form, 7,8-dihydrobiopterin (BH2), is low, NOS becomes "uncoupled". In this dysfunctional state, the electron flow from the reductase domain to the heme is no longer efficiently coupled to the oxidation of L-arginine. Instead, the activated oxygen at the heme active site accepts electrons and is prematurely released as superoxide (O2•−). This uncoupling transforms NOS from a NO-producing enzyme into a significant source of deleterious reactive oxygen species (ROS). BH2 can compete with BH4 for binding to NOS but is incapable of supporting NO synthesis, thereby actively promoting the uncoupled state.

Biosynthesis and Regulation of this compound

The intracellular concentrations of BH4 are meticulously regulated through a combination of de novo synthesis, a salvage pathway, and a recycling pathway.

De Novo Synthesis Pathway

The primary route for the production of BH4 is the de novo synthesis pathway, which commences with guanosine (B1672433) triphosphate (GTP). This pathway is orchestrated by three key enzymes:

-

GTP cyclohydrolase I (GCH1): This is the rate-limiting enzyme that catalyzes the initial and committing step, the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.

-

6-Pyruvoyltetrahydropterin synthase (PTPS): This enzyme subsequently converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.

-

Sepiapterin (B94604) reductase (SR): This enzyme is responsible for the final two reduction steps to yield the active BH4.

Salvage Pathway

The salvage pathway offers an alternative route for the synthesis of BH4, most notably from sepiapterin. Sepiapterin can be converted to 7,8-dihydrobiopterin (BH2) by the action of sepiapterin reductase. BH2 is then reduced to BH4 by the enzyme dihydrofolate reductase (DHFR). This pathway is of significant interest as it provides a mechanism to generate BH4 from precursors, thereby bypassing the initial steps of the de novo pathway.

Recycling Pathway

The recycling pathway is of paramount importance for the regeneration of BH4 following its oxidation during its role as a cofactor for aromatic amino acid hydroxylases. In these reactions, BH4 is converted to pterin-4a-carbinolamine. This intermediate is then sequentially acted upon by two enzymes:

-

Pterin-4a-carbinolamine dehydratase (PCD): This enzyme facilitates the conversion of pterin-4a-carbinolamine to quinonoid dihydrobiopterin (qBH2).

-

Dihydropteridine reductase (DHPR): This enzyme reduces qBH2 back to the active BH4, thus completing the recycling loop.

It is important to note that during its function as a cofactor for NOS, BH4 is not consumed and is regenerated within the NOS enzyme itself, and therefore does not typically enter this external recycling pathway.

Regulation of BH4 Synthesis

The primary control point for the synthesis of BH4 is the activity of GCH1, the rate-limiting enzyme of the de novo pathway. The activity of GCH1 is regulated by a multi-tiered system:

-

Feedback Inhibition: BH4 can exert feedback inhibition on GCH1 activity through its interaction with the GTP cyclohydrolase feedback regulatory protein (GFRP).

-

Transcriptional Regulation: The expression of the GCH1 gene can be induced by a variety of stimuli, including inflammatory cytokines and an influx of calcium.

-

Post-translational Modification: The activity of GCH1 can also be modulated by post-translational modifications, such as phosphorylation.

Consequences of this compound Deficiency

A deficiency in BH4 can be congenital, resulting from genetic mutations in the enzymes of the de novo synthesis or recycling pathways, or it can be acquired as a consequence of increased oxidative stress, which leads to the oxidation of BH4 to the inactive BH2. The physiological consequences of BH4 deficiency are significant and widespread, including:

-

Endothelial Dysfunction: A reduction in BH4 leads to the uncoupling of eNOS, resulting in decreased NO bioavailability and increased production of superoxide in the vasculature. This contributes to impaired vasodilation, a pro-inflammatory state, and an elevated risk of developing atherosclerosis and hypertension.

-

Neurological Disorders: Within the central nervous system, a deficiency in BH4 impairs the synthesis of crucial neurotransmitters like dopamine and serotonin, and also leads to the uncoupling of nNOS. This can manifest as a spectrum of neurological symptoms, including movement disorders and cognitive impairment.

-

Hyperphenylalaninemia: A deficiency in BH4 can cause a secondary form of phenylketonuria (PKU) due to the reduced activity of phenylalanine hydroxylase, which is dependent on BH4.

-

Increased Oxidative Stress: The superoxide produced by uncoupled NOS can readily react with any remaining NO to form peroxynitrite (ONOO-), a highly reactive and damaging oxidant. Peroxynitrite can further deplete BH4 by oxidizing it, thereby creating a vicious cycle of ever-increasing oxidative stress.

Quantitative Data

The following tables provide a summary of key quantitative data pertaining to this compound and the various NOS isoforms.

Table 1: Kinetic Parameters of NOS Isoforms

| Parameter | nNOS | iNOS | eNOS |

| Km for L-Arginine (μM) | 2-20 | 5-25 | 1-10 |

| Km for BH4 (μM) | ~0.1 | ~0.1 | ~0.1 |

| Vmax (nmol/min/mg protein) | Variable | Variable | Variable |

Table 2: Binding Affinities

| Ligand | NOS Isoform | Kd (nM) | Reference |

| BH4 | eNOS | ~30 | |

| BH2 | eNOS | ~30 |

Table 3: Cellular Concentrations of BH4

| Cell Type | BH4 Concentration (μM) |

| Endothelial Cells | 0.1 - 1.0 |

| Neuronal Cells | 1 - 10 |

| Hepatocytes | 1 - 5 |

Experimental Protocols

Nitric Oxide Synthase (NOS) Activity Assay

This protocol details a widely used method for the measurement of NOS activity through the quantification of the conversion of L-[3H]arginine to L-[3H]citrulline.

Materials:

-

Cell or tissue homogenate

-

NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA and 0.1 mM EGTA)

-

L-[3H]arginine

-

NADPH

-

BH4

-

Calmodulin

-

CaCl2

-

Dowex AG50W-X8 resin (Na+ form)

-

Scintillation fluid

Procedure:

-

Prepare cell or tissue homogenates in ice-cold NOS assay buffer.

-

Set up reaction tubes containing the assay buffer, NADPH (1 mM), BH4 (10 μM), calmodulin (10 μg/mL), and CaCl2 (2 mM).

-

Add the cell or tissue homogenate to the reaction tubes.

-

Initiate the reaction by the addition of L-[3H]arginine (e.g., to a final concentration of 10 μM, with a specific activity of approximately 1 μCi/nmol).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA).

-

Apply the reaction mixture to a column containing Dowex AG50W-X8 resin in order to remove any unreacted L-[3H]arginine.

-

Elute the L-[3H]citrulline with water.

-

Add scintillation fluid to the eluate and quantify the radioactivity using a scintillation counter.

-

Calculate the NOS activity based on the amount of L-[3H]citrulline produced per unit of time per amount of protein.

HPLC Analysis of Pteridines

This protocol provides a general method for the simultaneous measurement of BH4 and its oxidized forms (BH2 and biopterin) utilizing high-performance liquid chromatography (HPLC) with electrochemical and fluorescence detection.

Materials:

-

Cell or tissue extracts

-

Perchloric acid (PCA) or another suitable protein precipitation agent

-

HPLC system equipped with electrochemical and fluorescence detectors

-

Reversed-phase C18 column

-

Mobile phase (e.g., a buffer such as sodium acetate (B1210297) or phosphate (B84403) with an organic modifier like methanol (B129727) or acetonitrile)

-

Pteridine standards (BH4, BH2, biopterin)

Procedure:

-

Homogenize cells or tissues in an acidic solution (e.g., 0.1 M PCA) to precipitate proteins and to stabilize the pteridines.

-

Centrifuge the homogenate to pellet the precipitated protein.

-

Filter the resulting supernatant through a 0.22 μm filter.

-

Inject the filtered sample onto the HPLC system.

-

Separate the pteridines on the C18 column using either an isocratic or a gradient elution with the mobile phase.

-

Detect BH4 electrochemically by its oxidation at a specific potential.

-

Detect BH2 and biopterin (B10759762) by their native fluorescence or following post-column oxidation to a fluorescent form.

-

Quantify the concentrations of the different pteridines by comparing their peak areas to those of known standards.

Signaling Pathways and Logical Relationships

The following diagrams provide a visual representation of the key pathways and relationships that have been discussed in this guide.

Caption: De Novo Synthesis Pathway of this compound (BH4).

Caption: Salvage Pathway for this compound (BH4) Synthesis.

Caption: this compound (BH4) Recycling Pathway.

Caption: NOS Coupling and Uncoupling Mechanism.

Conclusion

This compound is a critical determinant of the function of nitric oxide synthase. Its role as a cofactor extends beyond simple participation in the catalytic cycle; it is a key regulator that dictates whether NOS produces the vital signaling molecule nitric oxide or the damaging superoxide radical. A thorough understanding of the biosynthesis, regulation, and mechanism of action of this compound is therefore essential for researchers and clinicians who are interested in the vast array of physiological and pathophysiological processes that are governed by nitric oxide. The experimental protocols and quantitative data provided in this guide are intended to facilitate further research into the intricate relationship between this compound and nitric oxide synthase, with the ultimate goal of developing novel therapeutic strategies for the many diseases that are associated with NOS dysfunction.

References

- 1. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of a Vital Cofactor: An In-depth Technical Guide to the Discovery and History of D-Biopterin

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Biopterin, in its reduced form Tetrahydrobiopterin (B1682763) (BH4), is a critical cofactor for a suite of essential enzymatic reactions in the human body. Its discovery and the subsequent elucidation of its biochemical roles represent a significant advancement in our understanding of metabolic pathways and their implications for health and disease. This technical guide provides a comprehensive overview of the historical milestones in the discovery of this compound, detailed experimental protocols from seminal studies, and a summary of the key quantitative data that underpinned these discoveries. The signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the core concepts.

The Dawn of Discovery: From a Growth Factor to an Essential Cofactor

The story of this compound begins in the mid-20th century, with independent lines of investigation converging on a single, vital molecule.

The First Glimpse: Patterson's Isolation of a Pteridine (B1203161) from Human Urine

In the 1950s, a research group led by E. L. Patterson at the Lederle Laboratories was investigating growth factors for the protozoan Crithidia fasciculata. Their work culminated in the isolation of a yellow, fluorescent compound from a large volume of human urine. This substance, which they named "Biopterin," was found to be a potent growth promoter for the microorganism.[1] While the initial focus was on its microbiological activity, this isolation marked the first time this class of pteridine had been identified in a biological system.

A Pivotal Connection: Kaufman's Discovery of the Phenylalanine Hydroxylation Cofactor

Concurrently, Seymour Kaufman, a researcher at the National Institutes of Health, was diligently working to unravel the enzymatic conversion of phenylalanine to tyrosine. He had established an in vitro system using a partially purified enzyme from rat liver, phenylalanine hydroxylase, but observed that the reaction was dependent on an unknown, heat-stable cofactor present in boiled liver extracts.[2] In a series of meticulous experiments, Kaufman demonstrated that this "phenylalanine hydroxylation cofactor" was essential for the enzyme's activity. His groundbreaking work, published in 1958, laid the foundation for understanding the biochemical role of this new class of molecules.[2]

It was later established that the "Biopterin" isolated by Patterson and the "phenylalanine hydroxylation cofactor" identified by Kaufman were, in their reduced and active forms, the same molecule: Tetrahydrobiopterin (BH4).[3]

Quantitative Data from Seminal Discoveries

The following tables summarize the key quantitative data from the foundational studies on the isolation and characterization of Biopterin (B10759762) and its function as a cofactor.

| Parameter | Value | Source |

| Starting Material | 4000 Liters | Human Urine |

| Isolated Substance | Biopterin | - |

| Yield | ~20 milligrams | Patterson et al. (1950s)[1] |

| Physical Appearance | Blassgelbe Kristalle (Pale yellow crystals) | German Wikipedia "Biopterin"[1] |

| Solubility | Moderately soluble in water; more soluble in dilute HCl and NaOH | German Wikipedia "Biopterin"[1] |

| Optical Activity | Levorotatory (shows optical activity) | German Wikipedia "Biopterin"[1] |

Table 1: Quantitative Data from the Isolation of Biopterin

| Experiment | Condition | Phenylalanine Hydroxylase Activity | Source |

| Enzyme Assay | Phenylalanine Hydroxylase + Phenylalanine + O2 | No significant tyrosine formation | Kaufman (1958)[2] |

| Phenylalanine Hydroxylase + Phenylalanine + O2 + Boiled Liver Extract (Cofactor) | Significant tyrosine formation | Kaufman (1958)[2] |

Table 2: Demonstration of Cofactor Requirement for Phenylalanine Hydroxylase Activity

Key Experimental Protocols

The following are detailed methodologies for the key experiments that led to the discovery and initial characterization of this compound.

Protocol 1: Isolation of Biopterin from Human Urine (Based on the work of Patterson et al.)

Objective: To isolate the growth factor for Crithidia fasciculata (Biopterin) from human urine.

Methodology:

-

Adsorption: A large volume (4000 Liters) of human urine was passed through a column packed with activated charcoal to adsorb the fluorescent compounds.

-

Elution: The adsorbed substances were eluted from the charcoal using a suitable solvent (details not fully specified in the secondary source).

-

Countercurrent Distribution Chromatography: The eluate was subjected to extensive countercurrent distribution chromatography to separate the components based on their partition coefficients between two immiscible liquid phases. This multi-step process allowed for the gradual enrichment of the desired compound.

-

Crystallization: The fractions exhibiting high growth-promoting activity for Crithidia fasciculata were pooled, concentrated, and the biopterin was crystallized to yield approximately 20 milligrams of pale yellow crystals.[1]

Protocol 2: Assay for Phenylalanine Hydroxylase Activity (Based on the work of S. Kaufman)

Objective: To demonstrate the requirement of a cofactor for the enzymatic conversion of phenylalanine to tyrosine.

Methodology:

-

Enzyme Preparation: A partially purified preparation of phenylalanine hydroxylase was obtained from rat liver homogenates.

-

Cofactor Preparation: A heat-stable cofactor was prepared from boiled rat liver extracts. The boiling step denatured and precipitated proteins, leaving the small molecule cofactor in the supernatant.

-

Reaction Mixture: The standard reaction mixture contained:

-

Phosphate buffer (pH 6.8)

-

L-Phenylalanine (substrate)

-

TPNH (now known as NADPH) as a reducing agent

-

A partially purified preparation of phenylalanine hydroxylase

-

-

Experimental and Control Groups:

-

Experimental Group: The complete reaction mixture including the boiled liver extract (cofactor).

-

Control Group: The reaction mixture without the boiled liver extract.

-

-

Incubation: The reaction mixtures were incubated at 25°C for a defined period (e.g., 60 minutes).

-

Termination of Reaction: The reaction was stopped by the addition of trichloroacetic acid, which precipitates the proteins.

-

Measurement of Tyrosine Formation: The amount of tyrosine produced was quantified using a colorimetric method, such as the nitrosonaphthol reaction.

The Biopterin Pathway: Biosynthesis and Regeneration

Subsequent research elucidated the complex metabolic pathways responsible for the synthesis and recycling of BH4.

De Novo Biosynthesis of Tetrahydrobiopterin

Tetrahydrobiopterin is synthesized from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic steps.[4][5]

Caption: The de novo biosynthesis pathway of Tetrahydrobiopterin (BH4) from GTP.

The Salvage and Recycling Pathways

To maintain adequate levels of the active cofactor, cells employ salvage and recycling pathways. The salvage pathway can synthesize BH4 from sepiapterin, while the recycling pathway regenerates BH4 from its oxidized form, quinonoid dihydrobiopterin (qBH2).[4][6]

Caption: The salvage and recycling pathways for Tetrahydrobiopterin (BH4) synthesis.

The Multifaceted Role of Tetrahydrobiopterin as a Cofactor

BH4 is now recognized as an indispensable cofactor for several key enzymes involved in critical metabolic pathways.[4][7]

Aromatic Amino Acid Hydroxylases

BH4 is essential for the function of phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). These enzymes are the rate-limiting steps in the synthesis of several crucial neurotransmitters.[8]

-

Phenylalanine Hydroxylase (PAH): Converts phenylalanine to tyrosine. A deficiency in this enzyme or its cofactor leads to phenylketonuria (PKU).[8]

-

Tyrosine Hydroxylase (TH): Converts tyrosine to L-DOPA, the precursor to dopamine, norepinephrine, and epinephrine.

-

Tryptophan Hydroxylase (TPH): Converts tryptophan to 5-hydroxytryptophan, the precursor to serotonin.

Caption: The role of BH4 as a cofactor for aromatic amino acid hydroxylases.

Nitric Oxide Synthase (NOS)

BH4 is also a critical cofactor for all isoforms of nitric oxide synthase (NOS), which catalyzes the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and the immune response.[7]

Alkylglycerol Monooxygenase (AGMO)

More recently, BH4 has been identified as a cofactor for alkylglycerol monooxygenase, an enzyme involved in the metabolism of ether lipids.

Conclusion

The discovery of this compound, from its initial isolation as a microbial growth factor to its characterization as an essential human enzyme cofactor, is a testament to the power of fundamental biochemical research. The pioneering work of Patterson and Kaufman paved the way for a deep understanding of a metabolic pathway that is central to neurotransmitter synthesis, amino acid metabolism, and nitric oxide signaling. For researchers and drug development professionals, a thorough understanding of the history, biochemistry, and enzymology of this compound is crucial for developing novel therapeutic strategies for a range of disorders, including phenylketonuria, neurotransmitter deficiencies, and cardiovascular diseases. The intricate regulation of its biosynthesis and its multifaceted roles continue to be an active area of investigation, promising further insights into human health and disease.

References

- 1. Tetrahydrobiopterin biosynthesis, regeneration and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of tetrahydrobiopterin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE STRUCTURE OF THE PHENYLALANINE-HYDROXYLATION COFACTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

- 8. Phenylalanine hydroxylation cofactor in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Biopterin vs. L-Biopterin: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activities of D-biopterin and L-biopterin stereoisomers, with a primary focus on their roles as cofactors for essential enzyme systems. The naturally occurring (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (L-BH4) is a well-established, indispensable cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. In contrast, the biological activity of its D-isomeric counterparts is significantly attenuated and, in some instances, exhibits inhibitory effects. This document summarizes the available quantitative data on the stereospecificity of pterin-dependent enzymes, details relevant experimental protocols for comparative analysis, and visualizes key metabolic pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, biochemistry, and drug development investigating the therapeutic potential and biological implications of biopterin (B10759762) isomers.

Introduction

Biopterins are pterin (B48896) derivatives that play a crucial role as enzyme cofactors in a multitude of biological processes. The most biologically significant of these is tetrahydrobiopterin (B1682763) (BH4), which exists as four distinct stereoisomers due to chiral centers at the C6 position and on the dihydroxypropyl side chain. The naturally synthesized and biologically active form is (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (L-BH4).[1][2][3] It is an essential cofactor for the aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—which are the rate-limiting enzymes in the biosynthesis of the neurotransmitters dopamine, norepinephrine, epinephrine, and serotonin.[4][5][6] Furthermore, L-BH4 is a critical cofactor for all three isoforms of nitric oxide synthase (NOS), which produce the vital signaling molecule nitric oxide (NO).[7][8]

The stereochemistry of the biopterin molecule is paramount to its biological function. While the L-erythro isomer is the active cofactor, the other stereoisomers, including the D-erythro form (often referred to as this compound in a broader sense), exhibit markedly different biological properties. Understanding these differences is critical for the development of therapeutic agents targeting pterin-dependent pathways and for elucidating the pathophysiology of diseases associated with biopterin metabolism.

Comparative Biological Activity of this compound and L-Biopterin

The biological activity of biopterin stereoisomers is primarily determined by their ability to function as cofactors for pterin-dependent enzymes. The available scientific literature indicates a strong preference of these enzymes for the naturally occurring L-erythro isomer.

Aromatic Amino Acid Hydroxylases

The aromatic amino acid hydroxylases exhibit a high degree of stereospecificity for their tetrahydrobiopterin cofactor.

-

Tyrosine Hydroxylase (TH): A detailed study on the effects of four stereochemical isomers of tetrahydrobiopterin on purified bovine adrenal medulla tyrosine hydroxylase revealed significant differences in their cofactor activities. The L-erythro and D-threo isomers demonstrated similar, concentration-dependent kinetic behavior. In contrast, the D-erythro and L-threo isomers exhibited different and concentration-independent kinetics.[9]

-

Tryptophan Hydroxylase (TPH): Research has shown that the 6S-isomer of tetrahydrobiopterin, which corresponds to the D-erythro configuration, possesses minimal cofactor efficacy for tryptophan hydroxylase when compared to the natural 6R-isomer (L-erythro).[10]

-

Phenylalanine Hydroxylase (PAH): While direct comparative kinetic studies are limited, the existing literature strongly suggests that L-erythro-BH4 is the preferential cofactor for PAH in vivo.[11]

Nitric Oxide Synthases (NOS)

Quantitative Data on Cofactor Activity

The following table summarizes the available quantitative data comparing the cofactor activity of D- and L-biopterin stereoisomers for tyrosine hydroxylase.

| Enzyme | Cofactor Stereoisomer | Km Value (µM) | Observations |

| Tyrosine Hydroxylase | L-erythro-BH4 | ~20 (at <100 µM) | Concentration-dependent Km; value increases to ~150 µM at concentrations above 100 µM.[9] |

| D-erythro-BH4 | Constant | Km value is independent of cofactor concentration.[9] | |

| L-threo-BH4 | Constant | Km value is independent of cofactor concentration.[9] | |

| D-threo-BH4 | ~20 (at <100 µM) | Similar concentration-dependent kinetics to the L-erythro isomer.[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to compare the biological activity of D- and L-biopterin isomers.

Phenylalanine Hydroxylase (PAH) Activity Assay

This protocol is adapted from established methods for measuring PAH activity and can be used to compare the cofactor efficiency of D- and L-tetrahydrobiopterin.[1][13][14][15]

Objective: To determine the kinetic parameters (Km and Vmax) of PAH with L-tetrahydrobiopterin and D-tetrahydrobiopterin as cofactors.

Materials:

-

Purified recombinant phenylalanine hydroxylase

-

L-phenylalanine

-

L-tyrosine standards

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (L-BH4)

-

(6S)-D-erythro-5,6,7,8-tetrahydrobiopterin (D-BH4)

-

Catalase

-

Dithiothreitol (DTT)

-

Ferrous ammonium (B1175870) sulfate

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.0)

-

Trichloroacetic acid (TCA) for reaction termination

-

HPLC system with a C18 reverse-phase column and fluorescence or electrochemical detection

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, catalase, DTT, and ferrous ammonium sulfate.

-

Enzyme and Cofactor Incubation: In a microcentrifuge tube, combine the reaction mixture with a known concentration of purified PAH. Add varying concentrations of either L-BH4 or D-BH4.

-

Reaction Initiation: Initiate the reaction by adding a saturating concentration of L-phenylalanine.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding TCA.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

-

Quantification of Tyrosine: Analyze the supernatant using HPLC to quantify the amount of tyrosine produced. A standard curve of known tyrosine concentrations should be generated for accurate quantification.

-

Data Analysis: Plot the initial reaction velocities against the concentration of the respective biopterin isomer. Determine the Km and Vmax values using non-linear regression analysis (e.g., Michaelis-Menten kinetics).

Nitric Oxide Synthase (NOS) Activity Assay

This protocol, based on the Griess assay, measures the production of nitrite (B80452), a stable oxidation product of NO, and can be used to compare the cofactor activity of D- and L-tetrahydrobiopterin.[16][17][18][19]

Objective: To compare the ability of L-tetrahydrobiopterin and D-tetrahydrobiopterin to support NO production by NOS.

Materials:

-

Purified recombinant NOS (e.g., eNOS, nNOS, or iNOS)

-

L-arginine

-

NADPH

-

Calmodulin (for eNOS and nNOS)

-

Calcium chloride

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (L-BH4)

-

(6S)-D-erythro-5,6,7,8-tetrahydrobiopterin (D-BH4)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

-

Greiss Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standards

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, L-arginine, NADPH, calmodulin, and calcium chloride.

-

Cofactor Addition: To separate sets of tubes, add either L-BH4 or D-BH4 at a saturating concentration. Include a control with no added biopterin.

-

Reaction Initiation: Initiate the reaction by adding a known amount of purified NOS.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

-

Nitrite Quantification (Griess Assay):

-

Add Griess Reagent to each reaction tube.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Standard Curve: Generate a standard curve using known concentrations of sodium nitrite.

-

Data Analysis: Calculate the amount of nitrite produced in each reaction using the standard curve. Compare the NO production in the presence of L-BH4 and D-BH4 to the control.

Signaling Pathways and Experimental Workflows

Biosynthesis and Recycling of Tetrahydrobiopterin

The de novo synthesis of L-erythro-BH4 begins with guanosine (B1672433) triphosphate (GTP) and involves three key enzymes: GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[2][20] Additionally, a salvage pathway can produce BH4 from sepiapterin via the action of SR and dihydrofolate reductase (DHFR). After its role as a cofactor, the oxidized form of biopterin can be recycled back to BH4.[21]

Caption: De novo synthesis and salvage pathways of L-erythro-tetrahydrobiopterin (L-BH4).

Role of L-BH4 in Aromatic Amino Acid Hydroxylation

L-BH4 is an essential cofactor for the hydroxylation of phenylalanine, tyrosine, and tryptophan, leading to the synthesis of key neurotransmitters.

Caption: L-BH4 as a cofactor for aromatic amino acid hydroxylases (PAH, TH, TPH).

Experimental Workflow for Comparing D- and L-Biopterin Cofactor Activity

The following diagram illustrates a generalized workflow for comparing the cofactor activity of D- and L-biopterin isomers in vitro.

Caption: Workflow for in vitro comparison of D- and L-biopterin cofactor activity.

Cellular Uptake and Metabolism

The cellular uptake and metabolism of biopterin isomers are complex processes that can differ between cell types. Studies have shown that the unnatural 6S-BH4 (D-erythro) diastereomer can be directly taken up by intestinal Caco-2 cells.[1] In contrast, evidence suggests that exogenously administered L-erythro-BH4 is oxidized to 7,8-dihydrobiopterin (BH2) in the circulation, which is then taken up by cells and subsequently reduced back to the active L-BH4 form by dihydrofolate reductase (DHFR).[22] This indicates that the metabolic fate of D- and L-isomers may differ significantly, impacting their bioavailability and biological effects.

Conclusion and Future Directions

The available scientific evidence unequivocally demonstrates the superior biological activity of L-erythro-tetrahydrobiopterin as an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. The D-isomers of tetrahydrobiopterin, particularly the D-erythro form, exhibit significantly reduced or negligible cofactor activity. The stereospecificity of these enzymes is a critical determinant of their function, and this has profound implications for the development of therapeutic strategies targeting biopterin-dependent pathways.

While this guide provides a comprehensive overview of the current understanding, there remain gaps in the literature. Specifically, detailed kinetic studies comparing the full range of D- and L-biopterin isomers for phenylalanine hydroxylase and all nitric oxide synthase isoforms are warranted. Such studies would provide a more complete quantitative picture of the biological consequences of biopterin stereochemistry. Furthermore, a deeper understanding of the cellular transport and metabolism of the different biopterin isomers will be crucial for optimizing the therapeutic delivery and efficacy of BH4-related compounds. Future research in these areas will undoubtedly contribute to the development of more effective treatments for a range of disorders, from phenylketonuria to cardiovascular diseases and neurological conditions.

References

- 1. Cellular accumulation of tetrahydrobiopterin following its administration is mediated by two different processes; direct uptake and indirect uptake mediated by a methotrexate-sensitive process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Contrasting effects of N5-substituted tetrahydrobiopterin derivatives on phenylalanine hydroxylase, dihydropteridine reductase and nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide synthase isoforms by porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. Effects of tetrahydrobiopterin and phenylalanine on in vivo human phenylalanine hydroxylase by phenylalanine breath test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactivity of tetrahydrobiopterin bound to nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrahydrobiopterin protects phenylalanine hydroxylase activity in vivo: implications for tetrahydrobiopterin-responsive hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydrobiopterin is functionally distinguishable from tetrahydrodictyopterin in Dictyostelium discoideum Ax2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. Cellular uptake of sepiapterin and push-pull accumulation of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allosteric regulation of neuronal nitric oxide synthase by tetrahydrobiopterin and suppression of auto-damaging superoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tetrahydrobiopterin in nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. static.igem.org [static.igem.org]

- 17. Tetrahydrobiopterin, its mode of action on phenylalanine hydroxylase, and importance of genotypes for pharmacological therapy of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tetrahydrobiopterin and endothelial nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tetrahydrobiopterin and Nitric Oxide Synthase Recouplers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tetrahydrobiopterin uptake in supplemental administration: elevation of tissue tetrahydrobiopterin in mice following uptake of the exogenously oxidized product 7,8-dihydrobiopterin and subsequent reduction by an anti-folate-sensitive process - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Enzymes of D-Biopterin Metabolism: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the core enzymes involved in the metabolism of D-Biopterin, with a primary focus on the biologically active cofactor Tetrahydrobiopterin (B1682763) (BH4). BH4 is indispensable for a multitude of physiological processes, including the synthesis of neurotransmitters and nitric oxide. A comprehensive understanding of the enzymes that govern its biosynthesis, regeneration, and degradation is paramount for the development of novel therapeutic strategies targeting a wide range of pathologies, from metabolic disorders to neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols for enzyme characterization, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase.[1][2][3] Its intracellular concentration is tightly regulated through a complex network of metabolic pathways: de novo biosynthesis, a salvage pathway, and a regeneration pathway.[4][5] Disruptions in these pathways can lead to a deficiency in BH4, resulting in severe pathological conditions.[6][7] This guide focuses on the key enzymatic players in these pathways, providing a technical foundation for researchers in the field.

The this compound Metabolic Pathways

The metabolism of this compound is orchestrated by a series of enzymes that ensure a continuous supply of the active cofactor, BH4. These pathways are interconnected and subject to regulatory control, primarily at the level of de novo synthesis.

De Novo Biosynthesis Pathway

The de novo synthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP) and proceeds through three enzymatic steps.[8][9] This pathway is the primary source of BH4 in the body.

-

GTP cyclohydrolase I (GTPCH): This is the rate-limiting enzyme in the pathway, catalyzing the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[1][10]

-

6-pyruvoyl-tetrahydropterin synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.[9][11]

-

Sepiapterin reductase (SPR): The final enzyme in the pathway, SPR catalyzes the two-step reduction of 6-pyruvoyl-tetrahydropterin to yield BH4.[12][13]

Regeneration Pathway

After its utilization as a cofactor, the resulting oxidized forms of biopterin (B10759762) are recycled back to BH4 through the regeneration pathway.

-

Pterin-4a-carbinolamine dehydratase (PCD): This enzyme catalyzes the dehydration of 4a-hydroxy-tetrahydrobiopterin to quinonoid dihydrobiopterin.[7][14]

-

Dihydropteridine reductase (DHPR): DHPR then reduces quinonoid dihydrobiopterin back to BH4, utilizing NADH as a cofactor.[15][16]

Salvage Pathway

The salvage pathway provides an alternative route for BH4 synthesis, particularly from sepiapterin.

-

Dihydrofolate reductase (DHFR): This enzyme can reduce 7,8-dihydrobiopterin (BH2), an oxidized and inactive form of BH4, to regenerate the active cofactor.[3][17]

Quantitative Data on Core Enzymes

The following tables summarize the available kinetic parameters for the key enzymes in this compound metabolism. It is important to note that these values can vary depending on the species, substrate, and experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Species |

| GTP Cyclohydrolase I (GTPCH) | GTP | 6.5 | - | - | Nocardia sp.[1] |

| 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) | 7,8-Dihydroneopterin triphosphate | 8.1 | 120 | - | Not Specified[18] |

| Sepiapterin Reductase (SPR) | Sepiapterin | - | - | 1.1 | Human[19] |

| NADPH | - | - | 1.1 | Human[19] | |

| Pterin-4a-carbinolamine Dehydratase (PCD) | 4a-hydroxy-tetrahydrobiopterin | ~5 | - | - | Human[4] |

| Dihydropteridine Reductase (DHPR) | Quinonoid Dihydrobiopterin | - | - | - | Human[15] |

| Dihydrofolate Reductase (DHFR) | 7,8-Dihydrobiopterin | High (low affinity) | - | - | Human[3] |

Experimental Protocols

This section provides detailed methodologies for the enzymatic assays of the core enzymes involved in this compound metabolism.

GTP Cyclohydrolase I (GTPCH) Activity Assay

This protocol is based on the method described by Viveros et al. and modified for HPLC-based detection.[1]

Principle: The assay measures the formation of dihydroneopterin triphosphate from GTP, which is then oxidized to a fluorescent neopterin (B1670844) derivative for quantification.

Materials:

-

Enzyme preparation (cell lysate or purified enzyme)

-

GTP solution (e.g., 10 mM stock)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Acidic Iodine Solution (1% I₂, 2% KI in 1 N HCl)

-

Ascorbic Acid Solution (e.g., 2%)

-

Alkaline Phosphatase

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare the reaction mixture in a final volume of 100 µL containing the enzyme, 500 µM GTP, and assay buffer.

-

Incubate the reaction at 37°C for 60 minutes in the dark.

-

Terminate the reaction by adding 100 µL of acidic iodine solution and incubate for 15 minutes at room temperature.

-

Centrifuge at high speed (e.g., 20,000 x g) for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to a new tube and add 100 µL of 2% ascorbic acid to reduce excess iodine.

-

Add alkaline phosphatase to dephosphorylate the neopterin triphosphate. Incubate for 45 minutes.

-

Analyze the sample by HPLC with fluorescence detection to quantify the amount of neopterin formed.

References

- 1. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of tetrahydrobiopterin: a sensitive assay of 6-pyruvoyltetrahydropterin synthase using [2'-3H]dihydroneopterin 3'-triphosphate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Characterization of the wild-type form of 4a-carbinolamine dehydratase and two naturally occurring mutants associated with hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phylogenomic and Functional Analysis of Pterin-4a-Carbinolamine Dehydratase Family (COG2154) Proteins in Plants and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pterin-4 alpha-carbinolamine dehydratase deficiency - Wikipedia [en.wikipedia.org]

- 7. PCBD1 gene: MedlinePlus Genetics [medlineplus.gov]

- 8. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydrobiopterin deficiency: assay for 6-pyruvoyl-tetrahydropterin synthase activity in erythrocytes, and detection of patients and heterozygous carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]

- 12. Sepiapterin Reductase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Mutations in the pterin-4alpha-carbinolamine dehydratase (PCBD) gene cause a benign form of hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PCBD1 - Wikipedia [en.wikipedia.org]

- 15. Hyperphenylalaninemia due to dihydropteridine reductase deficiency: diagnosis by enzyme assays on dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diagnosis of dihydropteridine reductase deficiency by erythrocyte enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dihydrofolate reductase protects endothelial nitric oxide synthase from uncoupling in tetrahydrobiopterin deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 6-Pyruvoyltetrahydropterin synthase deficiency - Wikipedia [en.wikipedia.org]

- 19. Mutations in the Sepiapterin Reductase Gene Cause a Novel Tetrahydrobiopterin-Dependent Monoamine-Neurotransmitter Deficiency without Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]

The Regulation of the D-Biopterin Salvage Pathway: A Technical Guide for Researchers

An In-depth Examination of the Core Mechanisms Governing Tetrahydrobiopterin (B1682763) Homeostasis

This technical guide provides a comprehensive overview of the D-Biopterin salvage pathway, a critical component in the regulation of Tetrahydrobiopterin (BH4) levels. BH4 is an essential cofactor for several key enzymatic reactions, including the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin, and the production of nitric oxide.[1][2][3] Dysregulation of BH4 metabolism is implicated in a range of pathologies, from phenylketonuria to neurological and cardiovascular disorders.[1][4] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms that govern BH4 homeostasis, with a focus on the salvage pathway.

Core Pathways of Tetrahydrobiopterin Metabolism

Tetrahydrobiopterin homeostasis is maintained through a delicate balance of de novo synthesis, regeneration, and salvage pathways.

De Novo Synthesis Pathway

The de novo synthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP) and is a three-step enzymatic process.[5]

-

GTP cyclohydrolase I (GCH1): This is the rate-limiting enzyme that converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[6][7]

-

6-pyruvoyl-tetrahydropterin synthase (PTPS): This enzyme catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.

-

Sepiapterin (B94604) Reductase (SR): The final step involves the reduction of 6-pyruvoyl-tetrahydropterin to BH4, catalyzed by sepiapterin reductase.[5]

Regeneration Pathway

During its function as a cofactor, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2).[7] This unstable intermediate is then reduced back to BH4 by quinonoid dihydropteridine reductase (QDPR) , an NADH-dependent enzyme.[7][8] Alternatively, qBH2 can be non-enzymatically converted to the more stable 7,8-dihydrobiopterin (BH2).[7] The regeneration of BH4 from qBH2 is a critical and rapid process for maintaining the cellular pool of the active cofactor.

The this compound Salvage Pathway

The salvage pathway provides a crucial mechanism for regenerating BH4 from its oxidized forms, particularly 7,8-dihydrobiopterin (BH2). This pathway is essential for maintaining BH4 levels, especially under conditions of oxidative stress where the rate of BH4 oxidation is elevated.[9][10] The key enzyme in this pathway is dihydrofolate reductase (DHFR) , which catalyzes the NADPH-dependent reduction of BH2 to BH4.[9][10][11]

Mammalian cells possess two primary pathways for BH4 biosynthesis: the de novo pathway from GTP and a salvage pathway that converts sepiapterin to BH4.[12] The salvage pathway is dependent on DHFR activity.[12]

Regulation of the this compound Salvage Pathway and Associated Enzymes

The intricate regulation of BH4 metabolism occurs at multiple levels, including feedback inhibition, gene expression, and the interplay between different pathways.

Feedback Regulation of GTP Cyclohydrolase I (GCH1)

The activity of GCH1, the rate-limiting enzyme in the de novo pathway, is subject to feedback inhibition by BH4 itself.[13][14] This regulation is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP) .[6][15][16] In the presence of BH4, GFRP binds to GCH1, leading to the inhibition of its enzymatic activity.[3][13][14] Conversely, the amino acid phenylalanine can reverse this inhibition by binding to the GCH1-GFRP complex, thereby stimulating BH4 synthesis.[13][14] This mechanism allows for the dynamic control of BH4 production in response to metabolic demands.

Phosphorylation of GCH1 has been identified as another regulatory mechanism. For instance, phosphorylation at serine 81 in human GCH1 can increase its activity and render it resistant to GFRP-mediated negative feedback.[6]

The Critical Role of Dihydrofolate Reductase (DHFR) in the Salvage Pathway

DHFR plays a pivotal role in maintaining the ratio of BH4 to BH2, which is a critical determinant of the coupling of endothelial nitric oxide synthase (eNOS).[9][10] When BH4 levels are limiting, eNOS can become "uncoupled," leading to the production of superoxide (B77818) instead of nitric oxide. By reducing BH2 back to BH4, DHFR helps to maintain eNOS in a coupled state.[9][10] Pharmacological inhibition of DHFR with methotrexate (B535133) or its genetic knockdown leads to reduced intracellular BH4, increased BH2 levels, and subsequent eNOS uncoupling.[9][10]

It is important to note that while GCH1 knockdown drastically reduces total biopterin (B10759762) levels, it does not alter the BH4:BH2 ratio.[9][10] In contrast, DHFR inhibition directly impacts this ratio, highlighting its specific role in BH4 recycling.[9][10] However, the activity of human DHFR towards 7,8-BH2 is relatively low, which may limit the efficacy of BH4 therapies that are susceptible to oxidation.[17]

Pterin-4-alpha-carbinolamine Dehydratase (PCBD1)

The PCBD1 gene codes for the enzyme pterin-4-alpha-carbinolamine dehydratase, which is involved in the recycling of BH4.[18][19] This enzyme catalyzes a step in the regeneration of BH4 after its interaction with enzymes like phenylalanine hydroxylase.[18][19] Mutations in the PCBD1 gene can lead to a reduction in the enzyme's activity, impairing the body's ability to recycle BH4 and resulting in tetrahydrobiopterin deficiency.[18][19]

Alternative Salvage Pathways

In addition to the DHFR-mediated pathway, alternative or "redundant" salvage pathways have been identified, particularly in the liver.[20][21] These pathways can maintain minimal levels of BH4 production even when sepiapterin reductase is inhibited, which has implications for the development of pharmacological inhibitors targeting the BH4 synthesis cascade.[20][21]

Quantitative Data on Biopterin Levels and Enzyme Activity

The following tables summarize quantitative data on biopterin levels in various biological samples and the kinetic properties of key enzymes in the salvage pathway.

| Species/Strain | Tissue/Cell Type | BH4 (pmol/mg Protein) | BH2 (pmol/mg Protein) | Method | Reference |

| Human | Plasma | 3.51 ± 0.94 ng/mL | 1.54 ± 0.48 ng/mL | LC-MS/MS | [22] |

| Rat (Control) | Heart | ~0.1 | Not Reported | HPLC/ECD | [23] |

| Rat (Control) | Brain | ~0.25 | Not Reported | HPLC/ECD | [23] |

| sEnd.1 endothelial cells | - | Not Reported | Not Reported | HPLC | [9] |

| GCH/eNOS cells | - | ~0.05 (doxycycline treated) | ~21.2 (doxycycline treated) | HPLC | [9] |

| GCH/eNOS cells | - | ~1.57 (untreated) | ~0.85 (untreated) | HPLC | [9] |

| Table 1: Representative Tetrahydrobiopterin (BH4) and Dihydrobiopterin (BH2) Levels. |

| Enzyme | Substrate | Km | Vmax | Source | Reference |

| Human DHFR | 7,8-BH₂ | High affinity (Km for DHF < Km for 7,8-BH₂) | Very slow reduction rate | Human Endothelial Cells | [17] |

| Rat Liver DHFR | Folic Acid | Not specified | ~5-fold higher than human liver | Rat Liver | [24] |

| Table 2: Kinetic Parameters of Dihydrofolate Reductase (DHFR). |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound salvage pathway.

Measurement of Sepiapterin Reductase Activity

Method 1: Spectrophotometric Assay [25]

-

Reaction Mixture Preparation: Prepare a standard reaction mix containing 100 mM potassium phosphate (B84403) buffer (pH 6.4), 100 µM NADPH, and 50 µM sepiapterin.

-

Enzyme Addition: Add 2 µg of enzyme protein to the reaction mix in a final volume of 200 µl.

-

Measurement: Monitor the decrease in sepiapterin absorbance at 420 nm using a microplate reader.

-

Data Analysis: Calculate the rate of sepiapterin reduction based on the change in absorbance over time.

Method 2: HPLC with Fluorescence Detection [25]

-

Enzymatic Reaction: Perform the sepiapterin reductase reaction as described above.

-

Oxidation: At various time points, stop the reaction and oxidize the product, 7,8-dihydrobiopterin (BH2), to the highly fluorescent biopterin using iodine.

-

Quantification: Quantify the amount of biopterin formed using HPLC with fluorescence detection.

Measurement of Dihydrofolate Reductase (DHFR) Activity

Method 1: In Vivo Assay [26]

-

Precursor Administration: Administer sepiapterin, a stable precursor of dihydrobiopterin, to the animal model. Sepiapterin is converted to dihydrobiopterin by sepiapterin reductase in vivo.

-

Tissue Collection: At specified time points, collect the tissue of interest (e.g., brain, liver).

-

Biopterin Analysis: Homogenize the tissue and measure the rate of disappearance of dihydrobiopterin or the rate of formation of tetrahydrobiopterin using analytical techniques such as HPLC.

Method 2: HPLC-based Assay for Cell Lysates and Tissue Homogenates [27]

-

Sample Preparation: Prepare cell lysates or tissue homogenates.

-

Reaction Incubation: Incubate the lysates or homogenates with 50 µmol/L dihydrofolate for 20 minutes at 37 °C in a 0.1 mol/L potassium phosphate assay buffer (pH 7.4) containing 200 µmol/L NADPH, 1 mmol/L dithiothreitol (B142953) (DTT), 0.5 mmol/L KCl, 1 mmol/L EDTA, and 20 mmol/L sodium ascorbate.

-

Reaction Termination: Stop the reaction by adding 0.2 mol/L trichloroacetic acid.

-

HPLC Analysis: Analyze the formation of tetrahydrofolate (THF) by HPLC to determine DHFR activity.